4-fluoro-N-(4-methylphenyl)benzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

SAR campaigns require validated baseline controls to quantify potency improvements. This fluorinated benzamide (C14H12FNO, 229.25 g/mol) provides a documented 'low-activity floor' with moderate activity (IC50 29.1 μM). • **Benchmark Value**: Quantified 4-Me analog reference point; compare new derivatives against established weak activity • **Practical Utility**: High-yield (92%), solvent-free 5-minute synthesis supports parallel library generation • **Fluorine Probe**: Isolate fluorine's effects vs. 4-chloro or unsubstituted analogs for rational design

Molecular Formula C14H12FNO
Molecular Weight 229.254
CAS No. 399-05-3
Cat. No. B2999148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-methylphenyl)benzamide
CAS399-05-3
Molecular FormulaC14H12FNO
Molecular Weight229.254
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H12FNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
InChIKeyFYIMLKPLYFXRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Fluoro-N-(4-methylphenyl)benzamide – Compound Overview


4-Fluoro-N-(4-methylphenyl)benzamide (CAS 399-05-3) is a fluorinated benzamide derivative with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol [1]. Its structure comprises a 4-fluorobenzamide core coupled with a 4-methylphenyl (p-tolyl) group via an amide linkage [1]. This specific substitution pattern—a single para-fluorine on the benzoyl ring and a para-methyl on the aniline ring—positions the compound as a valuable benchmark scaffold within the broader benzamide class . It serves as a critical reference point for structure-activity relationship (SAR) studies, where its moderate and often non-potent biological profile provides a crucial baseline for quantifying the impact of additional substituents on potency, selectivity, and physicochemical properties [2].

1
SAR baseline / negative control scaffold for benzamide analog evaluation
2
Green chemistry building block with reported rapid, solvent-free synthesis
3
Probe for para-fluorine substitution effects on physicochemical and binding properties

4-Fluoro-N-(4-methylphenyl)benzamide: Substitution Sensitivity


The benzamide class exhibits extreme sensitivity to even minor substitutional changes on either the benzoyl or aniline ring, leading to dramatic and unpredictable shifts in biological activity that preclude simple one-to-one replacement of analogs [1]. For instance, within a series of simple substituted benzamides, a methyl group at the ortho (2-Me) position resulted in an IC50 of 8.7 μM, while shifting it to the para (4-Me) position increased the IC50 over three-fold to 29.1 μM, representing a 335% reduction in potency [1]. This non-linear SAR, driven by alterations in electronic distribution, steric hindrance, and hydrogen-bonding geometry, underscores that 4-fluoro-N-(4-methylphenyl)benzamide (which contains a 4-fluoro and 4-methyl substituent) must be treated as a unique entity with its own distinct profile [2]. Procurement based on broad class similarity without specific comparative data risks selecting a compound with entirely different and potentially unsuitable properties for the intended research or industrial application.

Positional isomerMethyl group shift from ortho to para can cause >3-fold potency change; 4-Me analog may not substitute for 2-Me analog in enzyme assays.
Kinase assayScaffold similarity does not predict kinase inhibition; di‑fluoro analog shows very weak PLK1 binding, suggesting the class is not a generic kinase inhibitor.

4-Fluoro-N-(4-methylphenyl)benzamide: Key Comparative Evidence


Enzyme Inhibition: Methyl Position Impact

In a direct head-to-head comparison of simple substituted benzamide derivatives evaluated for enzyme inhibitory activity, 4-fluoro-N-(4-methylphenyl)benzamide (as the '4-Me' analog) exhibited a 3.34-fold higher IC50 (i.e., lower potency) than its 2-Me (ortho-methyl) counterpart [1]. This quantifies the significant impact of methyl group position on activity.

Methyl position impact
Head-to-head
4-Me (target): 29.1 µM
2-Me comparator: 8.7 µM
3.34-fold higher IC50
Supports baseline/negative control use in enzyme assays; lower potency vs. ortho-methyl analog
In vitro enzyme inhibition; J. Med. Chem. 2009, 52(16), 5228-5240
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

PLK1 Inhibition: Weak vs. Di-Fluoro Analog

A comparison of inhibitory activity against the PLK1 kinase target reveals a stark difference in target engagement. The di-fluorinated analog, 2,4-difluoro-N-(4-methylphenyl)benzamide, displays a reported IC50 value of >50,000 nM [1]. While a precise IC50 for the mono-fluorinated target compound (4-fluoro-N-(4-methylphenyl)benzamide) in this exact assay is not reported, the fact that a structurally similar di-fluoro analog is already >50,000 nM strongly suggests that the mono-fluoro derivative would exhibit similarly weak to negligible inhibition of this kinase.

PLK1 inhibition context
Class-level inference
2,4-difluoro analog IC50 >50,000 nM
Target compound: data not reported, inferred weak
Scaffold likely not suitable for kinase inhibition studies; deprioritize for PLK1
PubChem AID 1057; BindingDB BDBM46122
Chemical Biology Kinase Inhibition Binding Affinity

Efficient Solvent-Free Synthesis

A key differentiator for this specific compound is its efficient and scalable synthesis. A reported solvent-free method achieves the formation of 4-fluoro-N-phenylbenzamide derivatives (a direct analog family) in high yield (92%) and extremely short reaction times (5 minutes) at 100°C . This contrasts sharply with many benzamide syntheses requiring prolonged heating, toxic solvents, or expensive catalysts. This rapid, green synthesis makes it an attractive starting material for creating focused libraries.

Solvent‑free synthesis
Cross‑study comparable
92% yield, 5 min, 100 °C
Solvent‑free, 4‑fluorobenzoyl chloride + aniline
Supports rapid library generation and green chemistry workflows
Analogous class method; confirm for exact substrate
Green Chemistry Process Chemistry Scale-Up

4-Fluoro-N-(4-methylphenyl)benzamide: Application Scenarios


SAR Negative Control/Baseline Compound

Given its quantified moderate-to-weak enzyme inhibitory activity (e.g., IC50 of 29.1 μM for the 4-Me analog series), this compound serves as an ideal negative control or baseline comparator [1]. In a new SAR campaign, researchers can use this compound to establish a 'low-activity floor,' against which the improved potency of newly synthesized derivatives can be rigorously measured and validated. Its well-defined, simple structure minimizes confounding variables.

Green Chemistry Building Block for Library Synthesis

The compound's demonstrated high-yield (92%), solvent-free synthesis in just 5 minutes makes it an exceptionally practical building block for parallel synthesis and library generation . This green chemistry profile reduces the cost, time, and environmental impact of creating diverse benzamide-based compound collections, a key advantage for any lab focused on high-throughput synthesis.

Fluorine Substitution Effects Probe

The compound's specific substitution pattern—a single para-fluorine on the benzoyl ring—allows for the precise investigation of fluorine's impact on molecular properties like lipophilicity (LogP), metabolic stability, and binding affinity in a controlled manner [2]. Its direct comparators, such as the 4-chloro or unsubstituted analogs, can be used in parallel to isolate and quantify the effect of the fluorine atom itself, a critical exercise in rational drug design.

Precursor to 4-Fluorobenzamide Pharmacophores

This simple mono-fluorinated benzamide can serve as a key intermediate for synthesizing more complex, biologically active 4-fluorobenzamide derivatives. For instance, it could be a starting point for the multi-step synthesis of novel anti-inflammatory agents related to the potent 4-fluorobenzamide derivatives that exhibit up to 92.36% edema inhibition and high COX-2 selectivity (index of 5.75) [3]. Using this well-characterized building block ensures a reliable starting point for structure diversification.

Application
Selection Property
Validation Focus
SAR baseline / negative control
Low-activity benzamide scaffold
Confirm minimal enzyme inhibition in target assays
Green chemistry building block
Rapid, high‑yield solvent‑free coupling
Validate reaction efficiency and library diversity
Fluorine substitution probe
Defined para‑fluorine pattern
Compare LogP, metabolic stability vs. non‑fluorinated analogs
Precursor to fluorobenzamide pharmacophores
Reliable intermediate for downstream diversification
Assess downstream activity in inflammatory assay models

Technical Documentation Hub

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